1-Methoxy-5-phenylpentan-2-ol
Description
1-Methoxy-5-phenylpentan-2-ol is an ether-alcohol hybrid compound featuring a methoxy group at the C1 position and a phenyl-substituted pentanol backbone.
Properties
Molecular Formula |
C12H18O2 |
|---|---|
Molecular Weight |
194.27 g/mol |
IUPAC Name |
1-methoxy-5-phenylpentan-2-ol |
InChI |
InChI=1S/C12H18O2/c1-14-10-12(13)9-5-8-11-6-3-2-4-7-11/h2-4,6-7,12-13H,5,8-10H2,1H3 |
InChI Key |
PVORIWHEIYRAQU-UHFFFAOYSA-N |
Canonical SMILES |
COCC(CCCC1=CC=CC=C1)O |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions: 1-Methoxy-5-phenylpentan-2-ol can be synthesized through several methods. One common approach involves the Grignard reaction, where a phenylmagnesium bromide reacts with a suitable carbonyl compound, followed by methoxylation . Another method involves the reduction of a corresponding ketone using sodium borohydride or lithium aluminum hydride .
Industrial Production Methods: Industrial production of 1-Methoxy-5-phenylpentan-2-ol typically involves large-scale Grignard reactions or catalytic hydrogenation processes. These methods are optimized for high yield and purity, often using continuous flow reactors and advanced purification techniques .
Chemical Reactions Analysis
Types of Reactions: 1-Methoxy-5-phenylpentan-2-ol undergoes various chemical reactions, including:
Substitution: The methoxy group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions:
Oxidation: Potassium permanganate, chromium trioxide, and other strong oxidizing agents.
Reduction: Lithium aluminum hydride, sodium borohydride.
Substitution: Nucleophiles like halides, amines, or thiols under basic or acidic conditions.
Major Products Formed:
Oxidation: Ketones, carboxylic acids.
Reduction: Alkanes, primary or secondary alcohols.
Substitution: Various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
1-Methoxy-5-phenylpentan-2-ol has several scientific research applications:
Mechanism of Action
The mechanism of action of 1-Methoxy-5-phenylpentan-2-ol involves its interaction with specific molecular targets and pathways. In biological systems, it may interact with enzymes and receptors, modulating their activity and leading to various physiological effects . The exact molecular targets and pathways depend on the specific application and context of use.
Comparison with Similar Compounds
1-(2-Methoxynaphthalen-1-yl)phenanthren-2-ol (Compound 25)
Synthesis and Physical Properties: This compound is synthesized via catalytic hydrogenation (Pd/C, 50°C, 48 hours) of a benzyl-protected precursor in a 9:1 ethyl acetate/methanol solvent system, achieving 95% yield . The product is isolated as a white solid with a melting point of 123–125°C.
| Property | 1-(2-Methoxynaphthalen-1-yl)phenanthren-2-ol | 1-Methoxy-5-phenylpentan-2-ol |
|---|---|---|
| Molecular Formula | C₂₅H₂₀O₂ | C₁₂H₁₈O₂ |
| Yield | 95% | Undisclosed |
| Melting Point | 123–125°C | Undisclosed |
| Synthetic Conditions | Catalytic hydrogenation, 50°C, 48 hours | Undisclosed |
Structural Implications :
The naphthyl-phenanthrene backbone of Compound 25 enhances aromatic stacking interactions compared to the simpler phenyl group in 1-Methoxy-5-phenylpentan-2-ol. This difference likely influences solubility (lower for Compound 25 due to extended conjugation) and reactivity in catalytic systems .
5-(Oxiran-2-yl)-1-phenylpentan-2-ol (Epoxide Derivative)
Synthesis and Reactivity :
This epoxide-containing analog is synthesized via epoxidation of a precursor, followed by purification using 20% ethyl acetate/hexane gradient chromatography (78% yield) . Its liquid state (clear oil) contrasts with the solid-state isolation of Compound 25, suggesting divergent applications in solution-phase reactions.
| Property | 5-(Oxiran-2-yl)-1-phenylpentan-2-ol | 1-Methoxy-5-phenylpentan-2-ol |
|---|---|---|
| Molecular Formula | C₁₃H₁₈O₃ | C₁₂H₁₈O₂ |
| Yield | 78% | Undisclosed |
| Physical State | Clear oil | Undisclosed (likely liquid) |
| Functional Group | Epoxide | Methoxy ether |
Functional Group Impact :
The epoxide group in this analog confers high electrophilicity, enabling ring-opening reactions (e.g., nucleophilic additions), whereas the methoxy group in 1-Methoxy-5-phenylpentan-2-ol is less reactive, favoring hydrogen bonding or steric effects in molecular recognition .
Commercial and Application Context
1-Methoxy-5-phenylpentan-2-ol’s discontinuation contrasts with structurally complex analogs like Compound 25, which remain actively researched for chiral resolution or asymmetric catalysis . Similarly, epoxide derivatives are valued in medicinal chemistry for their synthetic versatility .
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